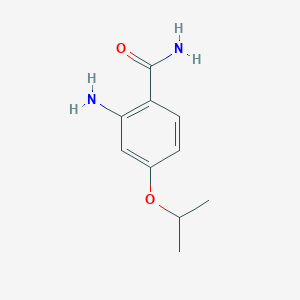

2-Amino-4-isopropoxybenzamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H14N2O2 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

2-amino-4-propan-2-yloxybenzamide |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H2,12,13) |

Clave InChI |

VCQJZVVBBKMSLN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CC(=C(C=C1)C(=O)N)N |

Origen del producto |

United States |

Chemical Reactivity and Transformational Pathways of 2 Amino 4 Isopropoxybenzamide

Reactivity of the Aromatic Amine Group in Ortho-Substituted Systems

The primary aromatic amine group in 2-Amino-4-isopropoxybenzamide is a versatile nucleophilic center. Its reactivity is influenced by the electronic effects of the ring substituents and the steric hindrance from the adjacent benzamide (B126) moiety. The isopropoxy group at the C4 position is electron-donating, which increases the electron density of the aromatic ring and enhances the nucleophilicity of the amino group.

The primary amine can undergo typical reactions such as acylation, alkylation, and diazotization. However, its most significant role in this specific scaffold is as a key nucleophile in condensation and annulation reactions. For instance, it readily reacts with aldehydes and ketones to form Schiff base (imine) intermediates. eurjchem.com This condensation is often the initial step in the synthesis of fused heterocyclic systems, such as quinazolinones. nih.govcuny.edu In these reactions, the ortho-amide group does not merely act as a spectator; its presence is crucial for subsequent intramolecular cyclization steps. beilstein-journals.org Studies on related 2-aminobenzamides show that the amine can participate in various metal-catalyzed coupling reactions and visible-light-mediated transformations. rsc.org

Reactions Involving the Amide Carbonyl Functionality

The primary amide group (-CONH2) of this compound exhibits characteristic amide reactivity. Under strong acidic or basic conditions, it can be hydrolyzed to the corresponding 2-amino-4-isopropoxybenzoic acid. A 1936 patent describes a similar hydrolysis of 2-amino-4-ethoxybenzamide (B13300301) by heating in the presence of aqueous sodium hydroxide (B78521) to yield the corresponding benzoic acid. google.com

However, the most synthetically valuable transformations of the amide group in this molecule involve its participation in intramolecular cyclization. Following an initial reaction at the ortho-amino group (e.g., condensation with an aldehyde), the amide nitrogen can act as an intramolecular nucleophile, attacking an electrophilic center to form a new ring. This annulation process is the cornerstone of quinazolinone synthesis from 2-aminobenzamide (B116534) precursors. beilstein-journals.orgacs.org The amide provides both a nitrogen and a carbonyl carbon to the newly formed heterocyclic ring. While the amide itself is generally unreactive toward certain oxidants like o-iodoxybenzoic acid (IBX), its presence moderates the high reactivity of the ortho-amino group, preventing explosive reactions and enabling controlled cyclization. beilstein-journals.org

Transformations of the Isopropoxy Moiety under Acidic and Basic Conditions

The isopropoxy group is an ether linkage to the aromatic ring. Aryl ethers are generally stable and unreactive under many conditions, including those involving weak acids, bases, and most oxidizing and reducing agents. The isopropoxy group in this compound is expected to be robust during many of the transformations involving the amine and amide functions.

Participation in Condensation and Annulation Reactions

The ortho-arrangement of the amino and benzamide groups makes this compound an ideal substrate for condensation and annulation reactions to form fused heterocyclic products, most notably quinazolin-4(3H)-ones. These compounds are of significant interest due to their prevalence in bioactive molecules. rsc.orgnih.gov

The general pathway involves the condensation of the amino group with a one-carbon (C1) source, such as an aldehyde or a derivative, to form an imine or related intermediate. nih.gov This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon, and subsequent oxidation or elimination yields the aromatic quinazolinone ring system. cuny.edunih.gov A wide variety of catalysts and reaction conditions have been developed for this transformation using various 2-aminobenzamide derivatives. These methods include using metal catalysts (Cu, Ru, Ir, Pd), visible-light-induced photocatalysis, and metal-free oxidative conditions. rsc.orgrsc.orgorganic-chemistry.orgnih.govacs.org The reaction can be performed with diverse partners, including aldehydes, alcohols, ketones, and isocyanides, demonstrating the versatility of the 2-aminobenzamide scaffold. organic-chemistry.orgtandfonline.com

The table below summarizes various catalytic systems and conditions used for the synthesis of quinazolinones from 2-aminobenzamide precursors, which are applicable to this compound.

| Reactant Partner | Catalyst/Reagent | Solvent/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Aldehydes | Fluorescein / TBHP | Methanol, Blue LED, rt | Visible-light photocatalysis, metal-free | rsc.org |

| Alcohols | [Cp*Ir(H₂O)₃][OTf]₂ | Water, 100 °C | Acceptorless dehydrogenative coupling, green solvent | rsc.org |

| Benzyl (B1604629) Bromides | None (Photomediated) | Methanol, Blue LED, rt | Catalyst- and additive-free synthesis | rsc.org |

| Methanol (C1 source) | Copper complex / Cs₂CO₃ | Methanol, O₂ | Methanol as both C1 source and green solvent | researchgate.net |

| Aldehydes | n-Bu₄NI / K₂S₂O₈ | Acetonitrile, 80 °C | Metal-free oxidative cyclization | nih.govcuny.edu |

| Amines | Ruthenium complex / Ligand | Toluene, 130 °C | Deaminative coupling reaction | acs.orgnih.gov |

| Arylboronic Acids / Isocyanides | Palladium(II) Acetate / Ag₂O | 1,4-Dioxane, 100 °C | Three-component coupling for 2,3-disubstituted products | acs.org |

Role As an Advanced Synthetic Intermediate in Organic Synthesis

Precursor to Complex Heterocyclic Compounds and Scaffolds

The structure of 2-Amino-4-isopropoxybenzamide is particularly well-suited for the synthesis of heterocyclic compounds, which are core components of many pharmaceuticals. The benzamide (B126) moiety is a common precursor to a variety of heterocyclic rings.

A significant application is in the formation of 1,3,4-oxadiazoles. In a multi-step synthesis, a related compound, 4-isopropoxybenzoyl chloride, is reacted with a 2-amino-1,3,4-oxadiazole intermediate to form an amide bond. nih.gov This reaction is a key step in creating complex molecules where the isopropoxybenzamide unit is attached to a heterocyclic core. nih.gov For instance, the compound N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide was synthesized as part of a study to develop inhibitors for adenylyl cyclases, which are potential targets for treating chronic pain. nih.gov

The general principle of using 2-aminobenzamide (B116534) structures as precursors for heterocycles is well-established. They are known to be versatile starting materials for creating fused heterocyclic systems like quinazolinones, pyrimidobenzimidazoles, and triazinobenzimidazoles through cyclocondensation reactions. Furthermore, derivatives such as 3-Cyano-N-(2-hydroxyethyl)-4-isopropoxybenzamide are identified as related compounds in the synthesis of Ozanimod, a drug that features a 1,2,4-oxadiazole (B8745197) ring, highlighting the role of this chemical family in constructing medicinally relevant heterocycles. pharmaffiliates.comnewdrugapprovals.org

Building Block for Functional Materials and Chemical Probes

Organic building blocks are fundamental molecular units used to construct more complex compounds with specific functions, including pharmaceuticals, polymers, and other advanced materials. ambeed.com The defining characteristic of these blocks is their inherent chemical properties and reactivity, which allow chemists to assemble sophisticated molecules. ambeed.com

While direct research on this compound in materials science is emerging, its structural motifs are found in molecules designed as chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. Benzamide scaffolds are frequently used in the development of such probes, including agents for PET imaging. For example, fluorobenzamide libraries have been synthesized to identify potent and selective agents for imaging specific receptors in the brain.

The functional groups on this compound make it a suitable candidate for inclusion in such research. The primary amine offers a convenient point for attaching linkers or reporter groups, while the isopropoxy group can modulate solubility and binding characteristics. A structurally similar compound, N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide, has been identified as a potential biochemical probe for studying kinase activity and related cell signaling pathways. smolecule.com This suggests that the 4-isopropoxybenzamide portion of the molecule is compatible with and valuable for creating tools for biochemical research. smolecule.com

Application in Diversified Synthetic Libraries

The creation of synthetic libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science. These libraries allow researchers to screen for molecules with desired biological activities or material properties. The structure of this compound and its derivatives makes it an excellent component for generating such diversity.

A compelling example is the synthesis of a library of 65 different 1,3,4-oxadiazole (B1194373) analogs to probe structure-activity relationships (SAR) for the inhibition of adenylyl cyclase. nih.gov In this work, various benzoyl chlorides, including 4-isopropoxybenzoyl chloride, were reacted with a common heterocyclic core to generate a diverse set of final compounds. nih.gov This approach, known as parallel synthesis, allows for the rapid exploration of how different substituents affect the molecule's potency and selectivity. nih.gov

The table below illustrates the diversification strategy, where a common core (A) is combined with various R-groups (B), including the 4-isopropoxybenzoyl group, to create a library of analogs (C).

| Component A (Core) | Component B (Variable Group) | Resulting Library (C) |

| 2-Amino-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole | 4-Isopropoxybenzoyl chloride | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide |

| 3-Trifluoromethylbenzoyl chloride | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide | |

| Various other substituted benzoyl chlorides | 63 other diverse analogs |

This table is a simplified representation of the library synthesis described in the source literature to illustrate the concept of chemical diversification. nih.gov

This strategy of creating focused libraries has proven effective in discovering novel inhibitors for various biological targets.

Contributions to Method Development in Organic Chemistry

The synthesis of substituted benzamides is an active area of research focused on improving efficiency, yield, and sustainability. While specific new methods for this compound are not widely published, research on closely related analogs provides insight into relevant methodological advancements.

For instance, novel processes have been developed for the synthesis of 2-amino-4,6-dimethoxybenzamide (B1287547), a compound with a similar substitution pattern. These methods focus on optimizing a multi-step sequence that includes:

Protection: Selectively blocking the reactive amino group to allow for modifications elsewhere on the molecule.

Halogenation: Introducing a halogen atom onto the aromatic ring.

Cyanation: Converting the halogen to a cyano (nitrile) group.

Hydration & Deprotection: Converting the nitrile to a primary amide and removing the protecting group to yield the final product.

Furthermore, the development of analytical methods is a crucial part of chemical methodology. In studies involving the drug Ozanimod, for which 4-isopropoxybenzonitrile (B1589410) derivatives are key intermediates, green HPLC methods have been developed for impurity quantification. newdrugapprovals.org This includes methods to detect and measure related substances like 3-Cyano-N-(2-hydroxyethyl)-4-isopropoxybenzamide, contributing to the quality control and safety of pharmacologically active compounds. pharmaffiliates.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Design and Synthesis of 2-Amino-4-isopropoxybenzamide Analogues for SAR Studies

The foundation of any SAR study lies in the strategic design and synthesis of a library of analogues, where specific parts of the lead molecule, in this case, this compound, are systematically modified. The design process for these analogues focuses on altering key structural features to probe their importance for biological activity. Common modifications include altering the isopropoxy group, substituting the amino group, and modifying the benzamide (B126) moiety. nih.govnih.govnih.gov

Key areas for structural modification in analogues of this compound include:

Variation of the 4-alkoxy group: The isopropoxy group can be replaced with other alkoxy groups of varying chain length and branching (e.g., methoxy (B1213986), ethoxy, butoxy) to investigate the influence of steric bulk and lipophilicity in this region.

Substitution on the aromatic ring: Additional substituents can be introduced onto the benzene (B151609) ring to explore electronic and steric effects on activity.

Modification of the 2-amino group: The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to assess the role of its hydrogen-bonding capacity and basicity. researchgate.net

Alteration of the carboxamide group: The primary amide can be converted to secondary or tertiary amides, or replaced with bioisosteres to evaluate its role in target binding. emorychem.science

The synthesis of these designed analogues often follows established synthetic routes for benzamides. A common approach involves the amidation of a corresponding benzoic acid derivative. For instance, the synthesis could start from a suitably substituted 2-nitrobenzoic acid. The isopropoxy group can be introduced via Williamson ether synthesis on a phenolic precursor. Subsequent reduction of the nitro group to an amine, followed by activation of the carboxylic acid and coupling with an appropriate amine, would yield the desired benzamide analogues. nih.govnih.govnih.gov Alternative routes might involve the hydration of a corresponding benzonitrile (B105546) intermediate. google.com

Table 1: Representative Analogues of this compound for SAR Studies

| Compound ID | R1 (Position 4) | R2 (Position 2) | R3 (Amide) | Synthetic Strategy |

|---|---|---|---|---|

| A-1 | -OCH(CH₃)₂ | -NH₂ | -CONH₂ | Lead Compound |

| A-2 | -OCH₃ | -NH₂ | -CONH₂ | Williamson Ether Synthesis, Nitration, Reduction, Amidation |

| A-3 | -OCH₂CH₂CH₃ | -NH₂ | -CONH₂ | Williamson Ether Synthesis, Nitration, Reduction, Amidation |

| A-4 | -OCH(CH₃)₂ | -NHCOCH₃ | -CONH₂ | Acylation of 2-amino group |

| A-5 | -OCH(CH₃)₂ | -NH₂ | -CONHCH₃ | Amide coupling with methylamine |

| A-6 | -OCH(CH₃)₂ | -NH₂ | -CON(CH₃)₂ | Amide coupling with dimethylamine (B145610) |

This table is interactive and represents a conceptual library for SAR exploration.

Correlating Structural Modifications with Reactivity or Synthetic Efficacy

Structural modifications not only influence the biological activity of the analogues but also their chemical reactivity and the efficiency of their synthesis. Understanding these correlations is crucial for developing practical and scalable synthetic routes. For example, the electronic nature of substituents on the aromatic ring can significantly impact the reactivity of the carboxylic acid group during amide bond formation. Electron-withdrawing groups can facilitate the reaction, while electron-donating groups might hinder it.

Similarly, the steric hindrance around the reacting centers plays a critical role. Introducing a bulky group near the 2-amino or carboxylic acid function can decrease reaction rates and yields, potentially requiring more forcing reaction conditions or alternative synthetic strategies. nih.gov In some cases, structural changes necessitate entirely different synthetic pathways. For instance, if a desired modification is incompatible with the conditions used for nitro group reduction, a protecting group strategy or a different order of synthetic steps would be required. google.com

Table 2: Correlation of Structural Features with Synthetic Outcomes

| Structural Modification | Position | Potential Impact on Synthesis |

|---|---|---|

| Introduction of bulky alkyl group | 4-alkoxy | May require stronger bases or higher temperatures for ether synthesis. |

| Introduction of electron-withdrawing group (e.g., -NO₂) | Aromatic Ring | Can increase the acidity of the carboxylic acid, potentially affecting amide coupling conditions. |

| Conversion to secondary/tertiary amine | 2-amino | Alters nucleophilicity; may require different conditions for subsequent acylation reactions. |

This is an interactive table illustrating potential structure-synthesis relationships.

Development of QSAR Models Using Physicochemical Descriptors

QSAR provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. archivepp.com For benzamide derivatives, QSAR models are developed by calculating a set of physicochemical descriptors for each analogue and then using statistical methods to find a quantitative relationship between these descriptors and an observed biological response (e.g., inhibitory concentration IC₅₀). nih.govbenthamdirect.comjppres.com

The process begins with a dataset of synthesized analogues with measured activities. For each molecule, various descriptors are calculated that quantify its structural, electronic, and physicochemical properties. researchgate.netfrontiersin.org These can include:

Hydrophobic descriptors: such as the logarithm of the partition coefficient (LogP), which measures a compound's lipophilicity.

Electronic descriptors: such as Hammett constants, dipole moment, and atomic charges, which describe the electronic distribution within the molecule.

Steric descriptors: such as molar refractivity (MR) and Taft steric parameters, which relate to the volume and shape of the molecule.

Topological descriptors: such as connectivity indices (e.g., Wiener index, Zagreb indices), which describe the branching and shape of the molecular skeleton. frontiersin.org

Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. archivepp.comnih.govnih.gov A successful QSAR model is typically represented by an equation that can predict the activity of new, unsynthesized compounds. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures its predictive power. nih.govbenthamdirect.comresearchgate.net For aminophenyl benzamide derivatives studied as histone deacetylase (HDAC) inhibitors, 3D-QSAR models have shown excellent correlation coefficients (r² = 0.99) and predictive power (q² = 0.85). nih.govbenthamdirect.com These models suggest that hydrophobic character and hydrogen bond donating groups are crucial for inhibitory activity. nih.govbenthamdirect.com

Table 3: Common Physicochemical Descriptors in Benzamide QSAR Studies

| Descriptor Class | Example Descriptor | Property Measured | Potential Influence on Activity |

|---|---|---|---|

| Hydrophobic | LogP | Lipophilicity, membrane permeability | Affects transport to the target site; hydrophobic interactions with the receptor. |

| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic interactions with the target. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences how well the molecule fits into a binding pocket. |

| Topological | Zagreb Index | Molecular branching | Relates to molecular shape and receptor complementarity. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Important for charge-transfer interactions. |

This interactive table provides examples of descriptors used in QSAR modeling.

Predictive Modeling for Optimization of Synthetic Routes or Intermediate Properties

Beyond predicting biological activity, computational modeling is increasingly used to optimize chemical syntheses. Machine learning models can be trained on large datasets of chemical reactions to predict outcomes such as reaction yield or to recommend optimal reaction conditions. chemrxiv.org This is particularly valuable for complex multi-step syntheses or for reactions with a broad and sensitive condition space, such as amide coupling. chemrxiv.org

For the synthesis of this compound analogues, predictive models could be developed to:

Predict Reaction Yields: By inputting the structures of the starting materials, reagents, and catalysts, along with reaction parameters like temperature and time, a model can predict the expected yield. This allows chemists to computationally screen different synthetic approaches to identify the most efficient one before heading to the lab. Recent models for amide coupling have achieved high accuracy, with R² values of 0.89 in predicting yields for novel substrates. chemrxiv.org

Recommend Optimal Conditions: Models can suggest the best combination of solvent, base, coupling agent, and temperature to maximize the yield of a desired product while minimizing by-products.

Predict Properties of Intermediates: The stability, solubility, and reactivity of synthetic intermediates can be predicted. This helps in anticipating potential challenges in a synthetic route, such as purification difficulties or intermediate decomposition, allowing for proactive adjustments to the synthetic plan.

These predictive tools are often built using techniques like graph-based models, which represent molecules as graphs and model chemical reactions as graph transformations. rsc.org By leveraging large reaction databases, these models learn the complex relationships between structure and reactivity, providing powerful predictive capabilities for synthetic chemists. rsc.org

Chemoinformatics and Data Mining in Benzamide Chemical Space

The "chemical space" encompasses all possible molecules that could exist. nih.govscispace.com For a given scaffold like benzamide, this space is vast. Chemoinformatics provides the tools to navigate and analyze this space, helping to identify promising regions for drug discovery and to design novel compound libraries. nih.govchimia.ch

Data mining techniques are applied to large chemical databases (e.g., ChEMBL, PubChem) to extract information about known benzamide-containing compounds. researchgate.netgalaxyproject.org By analyzing the structures and associated biological data of thousands of benzamides, researchers can identify:

Privileged Scaffolds: Substructures that appear frequently in active compounds across different biological targets. nih.gov

Structure-Activity Trends: Broad relationships between structural features and biological activities that might not be apparent from a small set of analogues.

Activity Cliffs: Pairs of structurally similar compounds that exhibit a large difference in potency, providing valuable insights into key molecular interactions.

Visualization tools are essential for exploring chemical space. Techniques like Principal Component Analysis (PCA) and t-Distributed Stochastic Neighbor Embedding (t-SNE) can reduce the high-dimensional data of molecular descriptors into 2D or 3D plots. nih.govscispace.com In these plots, compounds with similar properties cluster together, allowing for intuitive exploration of the chemical space and the identification of diverse compound sets for screening. scispace.comchimia.ch This analysis helps in designing more effective and diverse combinatorial libraries, ensuring better coverage of the relevant chemical space and increasing the probability of discovering novel, active compounds. nih.gov

Analysis of Patent Literature Pertaining to 2 Amino 4 Isopropoxybenzamide

Review of Patented Synthetic Processes and Manufacturing Methods

Patented manufacturing processes for aminobenzamides, particularly those with alkoxy substituents, generally follow a multi-step synthetic pathway. Based on patents for related compounds such as p-aminobenzamide and other amino-alkoxy-benzamides, a probable synthetic route for 2-Amino-4-isopropoxybenzamide can be extrapolated.

A common industrial synthesis begins with a substituted nitrobenzoic acid. For this compound, the likely starting material would be 4-isopropoxy-2-nitrobenzoic acid. The general patented process involves three key stages:

Acyl Chloride Formation: The nitrobenzoic acid is converted to its corresponding acyl chloride. A widely patented method for this step is the reaction of the nitrobenzoic acid with thionyl chloride, often in the presence of a catalyst such as an organic base. google.com An alternative approach described in patent literature involves the use of triphosgene as a chlorinating agent. google.com

Amidation: The resulting nitrobenzoyl chloride is then reacted with ammonia (B1221849) water to form the corresponding nitrobenzamide. google.comgoogle.com This step is typically carried out by the dropwise addition of the nitrobenzoyl chloride solution into an aqueous ammonia solution. google.com

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group, yielding the aminobenzamide. Patent literature reveals several methods for this reduction, reflecting a trend towards more environmentally friendly and efficient processes. Traditional methods often employed iron powder for the reduction. patsnap.com However, more recent patents highlight the use of hydrazine hydrate in the presence of a catalyst like ferric hydroxide (B78521) or catalytic hydrogenation. google.comgoogle.com Another patented method involves the use of sodium sulfide (NaS) or sodium hydrosulfide (NaHS) as the reducing agent. patsnap.com

An alternative patented route for amino-alkoxy-benzamides involves starting from a nitro-alkoxy-benzonitrile. This nitrile is then treated with an aqueous alkali-metal sulfide, such as sodium sulfide, which simultaneously reduces the nitro group and hydrolyzes the nitrile to a benzamide (B126). google.com This method could potentially be adapted for the synthesis of this compound from 4-isopropoxy-2-nitrobenzonitrile.

The table below summarizes the key steps and reagents disclosed in relevant patents for the synthesis of analogous aminobenzamides.

| Reaction Step | Patented Reagents and Conditions | Relevant Patent(s) |

| Acyl Chloride Formation | p-nitrobenzoic acid, thionyl chloride, organic base catalyst, 50-110°C | CN104193646A |

| p-nitrobenzoic acid, triphosgene, solvent | CN106946726A | |

| Amidation | p-nitrobenzoyl chloride, 10-30 wt% ammonia water | CN104193646A |

| p-nitrobenzoyl chloride toluene solution, ammonia water, phase transfer catalyst | CN106946726A | |

| Nitro Group Reduction | p-nitrobenzamide, hydrazine hydrate, ferric hydroxide catalyst, 50-90°C | CN104193646A |

| p-nitrobenzamide, NaHS or NaS, reflux at 100-105°C | CN202210280825.0 | |

| Catalytic hydrogenation | CN106946726A | |

| Alternative Route | 2-nitro-4-ethoxy-benzonitrile, aqueous sodium sulfide | US2044016A |

Examination of Novel Applications and Uses of this compound as a Chemical Intermediate

The patent literature indicates that aminobenzamides are valuable chemical intermediates, primarily in the synthesis of dyes and pigments. While patents specifically naming this compound in this context are scarce, the applications of its structural analogs are well-documented.

Dye and Pigment Industry: p-Aminobenzamide is identified as a key intermediate in the manufacture of organic pigments, such as Pigment Red 170#. google.comgoogle.com It is also a crucial raw material for the synthesis of 4-aminobenzoyl-N-(4-aminobenzoyl)amine, which is an intermediate for Organic Pigment Yellow C.I 181#. patsnap.com It is plausible that this compound could serve as a precursor for novel dyes and pigments with specific chromatic or performance properties imparted by the isopropoxy substituent.

Pharmaceutical Synthesis: Substituted aminobenzamides are also found as intermediates in the synthesis of pharmaceutically active compounds. For instance, processes for preparing substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which are useful for reducing levels of tumor necrosis factor α, involve intermediates that can be derived from substituted aminobenzoic acids. While not a direct application, this highlights the potential role of compounds like this compound in building more complex therapeutic molecules.

The potential applications of this compound as a chemical intermediate, inferred from patents of analogous compounds, are summarized below.

| Potential Application Area | Examples from Analogous Compounds | Potential Role of this compound |

| Dye Synthesis | Intermediate for Pigment Red 170# | Precursor for novel red pigments with modified properties. |

| Pigment Synthesis | Intermediate for Organic Pigment Yellow C.I 181# | Building block for new yellow pigments with enhanced lightfastness or color strength. |

| Pharmaceutical Synthesis | Precursors for immunomodulatory drugs | An intermediate for the synthesis of novel therapeutic agents. |

Strategic Insights from Intellectual Property Landscape for Future Research

The intellectual property landscape for aminobenzamides suggests several strategic directions for future research and development concerning this compound.

Focus on "Green" Chemistry: A clear trend in the patent literature is the move towards more environmentally friendly and cost-effective manufacturing processes. google.comgoogle.com Future research on this compound should prioritize the development of synthetic routes that minimize waste, avoid hazardous reagents, and allow for the recycling of solvents and catalysts.

Novel Applications: While the use of aminobenzamides in the dye industry is well-established, there is an opportunity to explore novel applications for this compound. Research into its potential as an intermediate for agrochemicals, specialty polymers, or electronic materials could open up new markets. The synthesis of 2-aminobenzamide (B116534) derivatives as potential antimicrobial agents also points towards a promising avenue for research.

Process Optimization and Purity: Patents often focus on improving product yield and quality. google.comgoogle.com Future research could investigate novel purification methods for this compound to achieve the high purity required for pharmaceutical or electronic applications.

Process Patents and Innovations in Aminobenzamide Production

Recent process patents in the field of aminobenzamide production highlight several key innovations aimed at improving efficiency, reducing environmental impact, and lowering costs.

Catalyst Development: There is a focus on developing more efficient and recyclable catalysts for the reduction of the nitro group. The use of ferric hydroxide with hydrazine hydrate is one such example. google.com

Alternative Reagents: The use of triphosgene instead of thionyl chloride for the formation of the acyl chloride represents an innovation in the choice of reagents. google.com Similarly, the use of NaHS or NaS, which can be waste products from other industrial processes, as reducing agents offers a cost-effective and sustainable alternative. patsnap.com

These innovations in the production of aminobenzamides provide a roadmap for the development of a commercially viable and sustainable manufacturing process for this compound.

Emerging Research Frontiers and Future Prospects for 2 Amino 4 Isopropoxybenzamide Chemistry

Advancements in Asymmetric Synthesis of Chiral Benzamide (B126) Derivatives

The synthesis of enantiomerically pure molecules is critical in pharmacology and material science. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is a key area of development. For benzamide derivatives, the focus is on creating chiral centers with high stereocontrol.

Recent progress in catalysis offers promising routes for the asymmetric synthesis of chiral derivatives starting from precursors like 2-Amino-4-isopropoxybenzamide. One prominent method is the Asymmetric Sharpless Aminohydroxylation (ASAH), which allows for the stereoselective synthesis of vicinal amino alcohols from alkenes. nih.gov This reaction could be adapted to introduce chiral amino alcohol functionalities onto the benzamide scaffold. The use of chiral ligands derived from dihydroquinine and dihydroquinidine (B8771983) with an osmium tetroxide catalyst is central to inducing chirality with high enantioselectivity. nih.gov

Another approach involves the conjugate addition of chiral lithium amides to α,β-unsaturated systems, a method that has been successfully applied to the synthesis of β-amino acid derivatives. ox.ac.uk Adapting such methodologies would allow for the introduction of chiral side chains to the this compound core, leading to novel compounds with potentially unique biological activities or material properties.

Table 1: Illustrative Catalytic Systems for Asymmetric Synthesis of Chiral Amines

| Catalyst System | Reaction Type | Potential Application for Benzamide Derivatives | Typical Enantiomeric Excess (ee) |

| OsO₄ / Chiral Ligand (e.g., (DHQ)₂PHAL) | Asymmetric Aminohydroxylation | Introduction of chiral amino-alcohol groups | >95% |

| Chiral Phosphine Ligands (e.g., BozPHOS) / Copper Catalyst | Addition to N-phosphinoylimines | Synthesis of α-chiral amine derivatives | >90% researchgate.net |

| β-Amino Acid Organocatalysts | Michael Addition | Asymmetric addition of aldehydes to create chiral centers | 80-99% mdpi.com |

| Ni(II) Complex with Chiral Auxiliary | Alkylation of Glycine Schiff Base | Synthesis of non-proteinogenic amino acids for peptide incorporation | High diastereoselectivity nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of drug discovery and materials science are increasingly reliant on the rapid synthesis and screening of large compound libraries. Automated synthesis and high-throughput experimentation (HTE) are central to this paradigm shift. acs.org These technologies allow for the parallel execution of hundreds or even thousands of reactions, dramatically accelerating the discovery of new molecules and the optimization of reaction conditions. acs.orgchemrxiv.org

For derivatives of this compound, automated platforms can be employed for rapid analogue synthesis. A typical workflow involves robotic liquid handlers dosing stock solutions of starting materials, reagents, and catalysts into well plates (e.g., 96 or 384 wells). chemrxiv.org Each well represents a unique experiment, allowing for the systematic variation of substituents, solvents, and catalysts. For instance, an automated system could be programmed to perform a library of amide coupling reactions, reacting the amino group of this compound with a diverse set of carboxylic acids. ethz.chresearchgate.net

HTE is not only for library synthesis but also for reaction optimization. By screening a wide array of conditions (catalysts, ligands, solvents, temperatures) in parallel, optimal conditions for a specific transformation can be identified far more quickly than with traditional one-at-a-time experimentation. acs.orgpurdue.edu This is particularly valuable for developing novel, complex derivatives where reaction conditions are not well-established.

Table 2: Hypothetical High-Throughput Experimentation Array for Amide Synthesis

| Well | Amine | Carboxylic Acid | Coupling Reagent | Base | Yield (%) |

| A1 | This compound | Acid 1 | HATU | DIPEA | 85 |

| A2 | This compound | Acid 1 | T3P | Pyridine | 78 |

| B1 | This compound | Acid 2 | HATU | DIPEA | 92 |

| B2 | This compound | Acid 2 | T3P | Pyridine | 81 |

| ... | ... | ... | ... | ... | ... |

| H12 | This compound | Acid 48 | EDC/HOBt | NMM | 65 |

Applications in Material Science and Supramolecular Chemistry

Benzamides are known to form ordered structures through hydrogen bonding and π-stacking, making them excellent building blocks in supramolecular chemistry. nih.gov The amide functionality can form robust hydrogen-bonded dimers or chains, which are fundamental synthons for creating larger, well-defined architectures. researchgate.netmdpi.com

The specific structure of this compound, with its primary amide, amino group, and isopropoxy substituent, offers multiple points for directed intermolecular interactions. This could enable the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The isopropoxy group, in particular, can influence crystal packing and solubility, potentially leading to the formation of novel polymorphic or helicoidal crystal structures. nih.gov

These self-assembling properties are of interest for creating new materials. For example, oligo(p-benzamide)s are known to form rigid-rod polymers used in high-strength fibers. By incorporating this compound into such oligomers, it may be possible to tune the material's properties, such as solubility or processability, without sacrificing the desirable mechanical characteristics derived from the rigid backbone. Furthermore, the self-assembly of these molecules in solution could lead to the formation of gels, liquid crystals, or other soft materials with applications in sensing, catalysis, or controlled release.

Exploration of Bio-orthogonal Reactions and Chemical Biology Tools

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.orgacs.org These reactions provide a powerful means to label and study biomolecules in their natural environment.

Derivatives of this compound could be designed as novel chemical biology tools. By functionalizing the molecule with a "bio-orthogonal handle"—such as an azide, alkyne, or tetrazine—it could be used to probe biological systems. nih.gov For example, if a drug candidate based on this scaffold is modified with an alkyne group, it could be administered to cells and then detected by reacting it with an azide-bearing fluorescent probe via a copper-free "click" reaction. wikipedia.org This would allow for visualization of the drug's distribution within the cell.

Computational Design of Novel Benzamide Scaffolds with Tunable Properties

Computational chemistry and molecular modeling are now indispensable tools in the design of new molecules. mdpi.com These methods allow for the in silico design and evaluation of novel compounds before they are synthesized in the lab, saving significant time and resources.

For this compound, computational tools can be used to design new derivatives with specific, tunable properties. For instance, by modeling the interaction of various substituted benzamides with a target protein's binding site, researchers can predict which modifications are most likely to improve binding affinity and selectivity. nih.govmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity, guiding the design of more potent analogues. nih.gov

Beyond drug design, computational methods can predict the material properties of new benzamide-based structures. Quantum chemical calculations can be used to understand the energies of different intermolecular interactions, helping to predict how molecules will pack in a crystal or self-assemble in solution. researchgate.net This allows for the rational design of benzamide scaffolds that will form specific supramolecular structures with desired electronic, optical, or mechanical properties. This predictive power enables the design of novel scaffolds with properties that are fine-tuned for applications ranging from pharmaceuticals to advanced materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-isopropoxybenzamide, and how can reaction conditions be optimized?

- Answer : A common synthetic approach involves multi-step substitution and hydrolysis reactions. For example, starting with a halogenated benzamide precursor (e.g., 2-fluoro-4-isopropoxybenzonitrile), the amino group can be introduced via nucleophilic substitution under controlled conditions (e.g., ammonia in ethanol at 80–100°C). Hydrolysis of the nitrile group to the amide is then performed using acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂). Key parameters for optimization include temperature, solvent polarity, and catalyst selection to maximize yield and purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR is critical for confirming structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at 0–6°C to prevent oxidation or hydrolysis. Due to its potential aquatic toxicity (GHS Category 1), spills must be contained using absorbent materials (e.g., vermiculite) and disposed of via approved hazardous waste protocols. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH), and the primary amine (δ 5.0–5.5 ppm, broad).

- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns verifying the isopropoxy and benzamide moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent/DMSO concentrations). To address this:

Standardize in vitro assays using reference compounds (e.g., positive/negative controls).

Validate purity via orthogonal methods (HPLC, LC-MS) to exclude confounding impurities.

Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.

For example, conflicting cytotoxicity data may stem from residual solvent (e.g., DMF) in test samples, which can be mitigated by rigorous vacuum drying .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?

- Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- pH Adjustment : The compound’s weakly basic amine (pKa ~8.5) allows for protonation in mildly acidic buffers (pH 4–6).

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. How can cross-coupling reactions be applied to functionalize this compound for structure-activity relationship (SAR) studies?

- Answer : The aryl boronic acid derivative (e.g., 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride) enables Suzuki-Miyaura couplings with halogenated partners. For example:

- Reaction Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80°C, 12–24 hours.

- Applications : Introduce biaryl or heteroaryl groups to explore electronic effects on target binding. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What methods are recommended for analyzing degradation products or impurities in this compound?

- Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate stability challenges.

- HPLC-MS/MS : Use a gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify degradation products (e.g., hydrolyzed amide or oxidized amine byproducts).

- Quantitative NMR (qNMR) : Compare peak integrals against a certified reference standard to quantify impurities ≥0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.